Penicillin V sodium salt is produced through the fermentation of Penicillium chrysogenum, which naturally synthesizes penicillin. The sodium salt form enhances its solubility and bioavailability, allowing for effective oral administration. In terms of classification, it falls under the category of antibiotics, specifically beta-lactam antibiotics, which work by inhibiting bacterial cell wall synthesis.
The synthesis of penicillin V sodium salt can be achieved through several methods, with one notable approach involving the following steps:
A specific method described in a patent involves dissolving dried amoxicillin trihydrate in anhydrous methanol and adding anhydrous triethylamine. This solution is cooled in an ice bath while sodium methoxide is slowly added. The reaction is maintained at a pH of 9-10 and stirred for 20-30 minutes before evaporating the solvent to yield wet penicillin sodium salt, which is then dried under vacuum conditions .
The molecular formula of penicillin V sodium salt is . Its structure features a characteristic beta-lactam ring, which is crucial for its antibacterial activity. The key components of its molecular structure include:
The stereochemistry around the beta-lactam ring plays a significant role in its biological activity, as it allows for specific interactions with bacterial enzymes.
Penicillin V sodium salt undergoes several important chemical reactions:
Penicillin V exerts its antibacterial effects primarily by inhibiting the synthesis of peptidoglycan, an essential component of bacterial cell walls. The mechanism involves:
This mechanism underscores why penicillin is particularly effective against rapidly dividing bacteria .
Penicillin V sodium salt exhibits several notable physical and chemical properties:
These properties are critical for its formulation in oral dosage forms such as tablets and suspensions .
The primary applications of penicillin V sodium salt include:
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